2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of organic compounds known as tetrahydroisoquinolines . It is characterized by an isoquinoline backbone, which is a bicyclic compound containing a benzene ring fused to a piperidine . The adamantyl group is a bulky, three-dimensional aliphatic moiety that is derived from adamantane .
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
One study describes the synthesis and evaluation of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]acetic acids, propionic acids, and related derivatives. These compounds demonstrated promising antimicrobial activities, particularly against Bacillus subtilis, and exhibited significant dose-dependent anti-inflammatory activities in rats. This research highlights the potential of adamantyl-based compounds in developing new antimicrobial and anti-inflammatory agents (Al-Deeb et al., 2006).
Neuroprotective and Anticonvulsant Effects
Another study focused on synthesizing a series of 1,2,3,4-tetrahydroisoquinoline derivatives, evaluating them for anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. The compound FR115427 showed significant anticonvulsant efficacy and protected CA1 hippocampal neurons from ischemia-induced neuronal degeneration, suggesting its potential as a cerebral protective agent (Ohkubo et al., 1996).
Properties
IUPAC Name |
2-(1-adamantyl)-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N.ClH/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19;/h1-4,14-16H,5-13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOCGXLEHNJGDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C34CC5CC(C3)CC(C5)C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.